5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE
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Overview
Description
“5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE” is a complex organic compound that features a benzothiazole moiety, a dimethylamino phenyl group, and a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Coupling with Dimethylamino Phenyl Group: Using a coupling reagent such as EDCI or DCC in the presence of a base.
Cyclization to Form the Dihydropyrrolone Core: This step might involve intramolecular cyclization under basic or acidic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or dimethylamino groups.
Reduction: Reduction reactions might target the benzothiazole or pyrrolone moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, anticancer, or enzyme inhibitory activities.
Medicine
Drug Development: The compound might be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of “5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE” would depend on its specific application. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE
- 5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE
Uniqueness
“5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE” is unique due to the presence of both the benzothiazole and dimethylamino phenyl groups, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and material properties.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-22(2)12-7-9-13(10-8-12)23-11-15(24)17(18(23)20)19-21-14-5-3-4-6-16(14)25-19/h3-10,20,24H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGKIXFVFDYKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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